molecular formula C16H15N3OS B2964999 4-benzyl-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol CAS No. 23282-98-6

4-benzyl-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B2964999
CAS No.: 23282-98-6
M. Wt: 297.38
InChI Key: UWLJJENTOJDKBN-UHFFFAOYSA-N
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Description

4-Benzyl-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol (CAS 23282-98-6) is a research-grade chemical with the molecular formula C16H15N3OS and a molecular weight of 297.38 g/mol . This compound belongs to the 4H-1,2,4-triazole-3-thiol class of heterocycles, which are recognized in scientific literature as privileged scaffolds in medicinal chemistry due to their diverse biological profiles . These analogs are frequently investigated for their potential pharmacological properties, including antimicrobial, anticonvulsant, and anti-cholinesterase activities, making them valuable tools for exploring new therapeutic agents . The compound's structure features a triazole ring system that can exhibit thiol-thione tautomerism, a characteristic that can influence its reactivity and interaction with biological targets . Researchers utilize this chemical as a key synthetic intermediate for further derivatization, such as in the preparation of novel S-alkylated compounds or azomethine (Schiff base) derivatives for structure-activity relationship (SAR) studies . This product is intended For Research Use Only and is not for diagnostic or therapeutic uses.

Properties

IUPAC Name

4-benzyl-3-(4-methoxyphenyl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3OS/c1-20-14-9-7-13(8-10-14)15-17-18-16(21)19(15)11-12-5-3-2-4-6-12/h2-10H,11H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWLJJENTOJDKBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NNC(=S)N2CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzyl-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of benzyl hydrazine with 4-methoxybenzaldehyde to form an intermediate hydrazone. This intermediate is then cyclized with thiocarbonyl compounds to yield the desired triazole-thiol compound. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-benzyl-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Benzyl-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol is a triazole derivative with a variety of applications, as are many other 1,2,4-triazoles . Triazoles are significant pharmacophores that interact with biological receptors with high selectivity due to their hydrogen bonding capacity, dipole character, solidity, and solubility . Applications of triazoles range from medicinal to industrial uses .

Molecular Information
this compound has a molecular weight of 297.4 g/mol and the molecular formula C16H15N3OSC_{16}H_{15}N_{3}OS . Synonyms include this compound, 23282-98-6, 4-benzyl-3-(4-methoxyphenyl)-1H-1,2,4-triazole-5-thione, and 4-benzyl-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione .

Scientific Research Applications
1,2,4-Triazoles are part of drugs with antiviral, anticancer, antifungal, anticonvulsant, skeletal muscle relaxant, anxiolytic, antimigraine, antidepressant, and antiplatelet properties . Schiff bases of 1,2,4-triazoles have a wide range of biological activities, including antibacterial, antifungal, antitumor, anti-inflammatory, anti-tubercular, antidepressant, anticonvulsant, analgesic, antiviral, anticancer, antimalarial, and antioxidant effects . Triazole ring derivatives have industrial applications as ecological corrosion inhibitors for mild steel and as gas-generating agents .

This compound is related to other triazole derivatives, which have a variety of applications :

  • 5-(furan-2-yl or benzyl)-4-(aryl)-4H-1,2,4-triazole-3-thiols can be created through ring closure of arylthiosemicarbazides in an alkaline medium .
  • 4-Amino-5-(furan-2-yl or benzyl)-4H-1,2,4-triazole-3-thiols can be used to prepare azomethines from corresponding arylaldehydes .
  • The compound 5-benzyl-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl hydrosulfide is similar in structure .
  • Triazole derivatives can be used to synthesize compounds with anti-lipase and anti-urease activities .

Mechanism of Action

The mechanism of action of 4-benzyl-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets. The triazole ring can coordinate with metal ions, making it useful in metalloprotein studies. The thiol group can form disulfide bonds with cysteine residues in proteins, potentially altering their function. Additionally, the benzyl and methoxyphenyl groups can interact with hydrophobic pockets in biological molecules, influencing their activity .

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Triazole-3-Thiol Derivatives

Compound Name N4 Substituent C5 Substituent Key Features/Activities References
4-Benzyl-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol Benzyl 4-Methoxyphenyl High lipophilicity; potential antioxidant activity (inferred)
4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol 4-Methoxyphenyl Phenyl Antibacterial, antifungal activities
4-Amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol Amino 4-Pyridyl Antioxidant (DPPH IC50 ~10 µg/mL)
4-Ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol Ethyl Pyridin-4-yl Moderate LogP (2.1); antimicrobial
5-(4-Ethoxyphenyl)-4-(2-(4-methylbenzylidene)hydrazinyl)-4H-1,2,4-triazole-3-thiol Hydrazinyl-benzylidene 4-Ethoxyphenyl Antiviral (CoV helicase inhibition)

Key Observations :

  • Electron-donating groups (e.g., methoxy, amino) at C5 enhance antioxidant activity by stabilizing radical intermediates .
  • Bulkier N4 substituents (e.g., benzyl, ethoxyphenyl) improve lipophilicity, which may enhance membrane permeability but could reduce solubility .

Key Observations :

  • Alkylation reactions (e.g., benzylation) often require alkaline conditions (Cs₂CO₃) and polar aprotic solvents (DMF) .
  • Schiff base formation yields depend on aldehyde reactivity and catalyst (e.g., acetic acid) .

Key Observations :

  • Antioxidant activity correlates with electron-donating groups (e.g., -NH₂, -OCH₃). Compound 5b (IC50 = 5.84 µg/mL) outperforms ascorbic acid .
  • Antiviral activity is observed in hydrazine-functionalized derivatives, likely due to helicase inhibition .

Biological Activity

4-benzyl-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that has garnered attention for its diverse biological activities. This compound belongs to the class of 1,2,4-triazoles, which are known for their potential therapeutic applications, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound, supported by data tables and recent research findings.

The compound's structure is characterized by a triazole ring and a thiol group, which contribute to its reactivity and biological interactions. The molecular formula is C16H15N3OSC_{16}H_{15}N_3OS, with a CAS number of 23282-98-6. The presence of the methoxy and benzyl groups enhances its lipophilicity, potentially influencing its interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Metal Coordination : The triazole ring can coordinate with metal ions, which is significant in metalloprotein studies.
  • Disulfide Bond Formation : The thiol group can form disulfide bonds with cysteine residues in proteins, potentially altering protein function.
  • Hydrophobic Interactions : The benzyl and methoxyphenyl groups may interact with hydrophobic pockets in biological molecules, influencing their activity .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound derivatives. For instance:

  • Cytotoxicity Studies : Compounds derived from this triazole have shown significant cytotoxic effects against various cancer cell lines including human melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) cell lines. The most active derivatives exhibited IC50 values lower than standard chemotherapeutics .
CompoundCell LineIC50 (µM)
Compound AIGR391.5
Compound BMDA-MB-2312.0
Compound CPanc-12.5

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties:

  • Inhibition Studies : Various derivatives have demonstrated effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli. The presence of the thiol group was found to enhance antimicrobial potency compared to non-thiolated analogs .
Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.8 µg/mL
Escherichia coli1.0 µg/mL

Other Biological Activities

In addition to anticancer and antimicrobial effects, derivatives of this compound have been investigated for:

  • Anti-inflammatory Properties : Some studies suggest that triazole-containing compounds can inhibit cyclooxygenase (COX) enzymes, contributing to anti-inflammatory effects .
  • Hypoglycemic Effects : Certain derivatives have shown promise in lowering blood glucose levels in diabetic models .

Case Studies

One notable study synthesized a series of triazole-thiol derivatives and evaluated their biological activities through various assays:

  • Synthesis : The compounds were synthesized via cyclization reactions involving hydrazones and thiocarbonyl compounds.
  • Biological Evaluation : The synthesized compounds were tested for their cytotoxicity using MTT assays against multiple cancer cell lines. Results indicated that modifications on the phenyl rings significantly affected cytotoxicity profiles .

Q & A

Q. What are the standard synthetic routes for preparing 4-benzyl-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol?

The compound is typically synthesized via cyclization of thiosemicarbazide intermediates under basic conditions. A common approach involves reacting hydrazinecarbothioamide derivatives (e.g., 2-isonicotinoyl-N-phenylhydrazinecarbothioamide) in basic media to form the triazole-thiol core. Subsequent alkylation or Mannich reactions can introduce substituents like benzyl or methoxyphenyl groups . For example, alkylation with iodobutane or bromo-ethanone derivatives in the presence of K₂CO₃ yields S-alkylated derivatives .

Q. How is the structural characterization of this compound performed?

Structural confirmation relies on spectroscopic and crystallographic methods:

  • NMR : ¹H and ¹³C NMR identify proton environments and carbon frameworks, particularly distinguishing thiol (-SH) and methoxyphenyl resonances.
  • X-ray crystallography : Single-crystal XRD resolves the triazole ring conformation, bond angles, and intermolecular interactions (e.g., hydrogen bonding involving the thiol group). For example, similar triazole-thione derivatives exhibit monoclinic crystal systems with space group P2₁/c and β angles near 97° .
  • Mass spectrometry : High-resolution MS confirms molecular ion peaks and fragmentation patterns .

Advanced Research Questions

Q. How can synthetic yields be optimized for derivatives of this compound?

Yield optimization involves:

  • Reaction solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates.
  • Catalysis : Using phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves alkylation efficiency .
  • Temperature control : Reflux conditions (e.g., 80–100°C) accelerate cyclization, while lower temperatures (25–40°C) minimize side reactions during Mannich base formation .
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) isolates pure products, with yields typically ranging from 60% to 85% .

Q. What computational methods are used to predict the reactivity of this compound?

Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d,p) level predict:

  • Electrophilic reactivity : The thiol group (-SH) and triazole N-atoms are nucleophilic sites prone to alkylation or oxidation.
  • Tautomerism : Thione-thiol tautomeric equilibria influence hydrogen-bonding networks and crystal packing .
  • Molecular docking : Simulations against biological targets (e.g., bacterial enzymes) guide structure-activity relationship (SAR) studies .

Q. How does the methoxyphenyl substituent influence biological activity?

The 4-methoxyphenyl group enhances lipophilicity, improving membrane permeability. In antimicrobial studies, derivatives with this substituent show MIC values of 8–32 µg/mL against S. aureus and E. coli due to:

  • Electron-donating effects : Methoxy groups stabilize charge-transfer interactions with microbial DNA or proteins.
  • Steric hindrance : The bulky benzyl group may block efflux pumps in resistant strains .

Q. What analytical challenges arise in quantifying trace impurities in this compound?

Impurity profiling requires:

  • HPLC-PDA : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) separate thiol oxidation byproducts (e.g., disulfides).
  • LC-MS/MS : Detects sulfonic acid derivatives (m/z shifts of +16 or +32) formed during storage .
  • Limitations : Thiol instability under acidic conditions necessitates inert atmospheres during analysis .

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